(2-Methyl-3-nitrophenyl)thiourea
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Overview
Description
“(2-Methyl-3-nitrophenyl)thiourea” is an organic compound with the linear formula C8H9N3O2S . It is a derivative of thiourea, which is an organosulfur compound having applications in numerous fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Thioureas and their derivatives, including “this compound”, are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .
Chemical Reactions Analysis
Thioureas, including “this compound”, have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . They are known to react with alkyl halides, and further hydrolysis of the resulting isothiouronium salts leads to the formation of thiol and urea .
Scientific Research Applications
DNA Interaction and Biological Activities
A study by (Tahir et al., 2015) synthesized nitrosubstituted acylthioureas, including 1-acetyl-3-(2-methyl-4-nitrophenyl)thiourea. Their research focused on the anti-cancer potential of these compounds, investigating DNA interactions and various biological activities such as antioxidant, cytotoxic, antibacterial, and antifungal effects.
Biological Activity of Derivatives
In a different approach, (Zhi & Xu, 1998) synthesized derivatives of alkyl 4-(nitrophenyl)-3-thio- allophanate and examined their biological activity, focusing on inhibiting the growth of Agrobacterium.
Structural Characterization and Applications
(Saeed, Flörke, & Erben, 2014) explored the role of substituents in the molecular and crystal structure of 1-(adamantane-1-carbonyl) thioureas, including 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea. Their work provides insights into the structural properties influenced by nitrogen substitution, which is crucial for various chemical and biological applications.
DNA Interaction and Antioxidant Studies
Another study by (Patujo et al., 2015) synthesized new nitrosubstituted thioureas and their copper complexes. They focused on their DNA binding potencies and free radical scavenging activities, which are important for potential therapeutic applications.
Enantioselective Reactions
(Huang & Jacobsen, 2006) discussed the use of primary amine-thiourea derivative as a catalyst for the enantioselective conjugate addition of ketones to nitroalkenes, demonstrating the significance of thiourea derivatives in asymmetric synthesis.
Chiral Hydrogen Bond Donor Catalysts
The study by (Malerich, Hagihara, & Rawal, 2008) reported the use of thioureas as catalysts for various reactions. Their work highlights the importance of thioureas in the development of new chiral hydrogen bond donor catalysts.
Mechanism of Action
Target of Action
(2-Methyl-3-nitrophenyl)thiourea is a derivative of thiourea, which has been shown to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
It is known that thiourea derivatives, in general, interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .
Biochemical Pathways
Thiourea derivatives have been shown to affect various biochemical pathways due to their diverse biological applications .
Result of Action
Thiourea derivatives have been shown to have diverse biological effects, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial effects .
Safety and Hazards
Properties
IUPAC Name |
(2-methyl-3-nitrophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-5-6(10-8(9)14)3-2-4-7(5)11(12)13/h2-4H,1H3,(H3,9,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMARWYVXAGHIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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